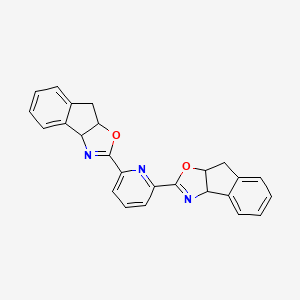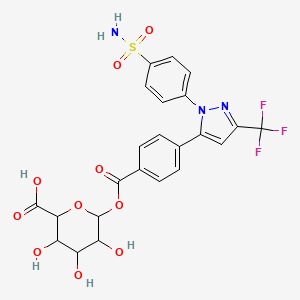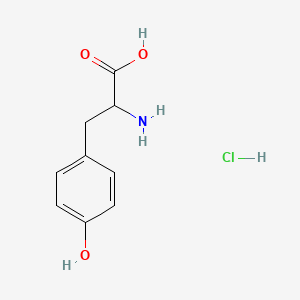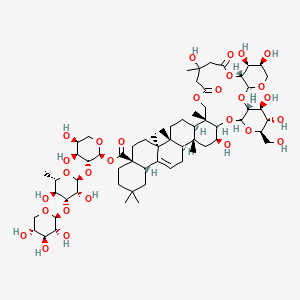
Tubeimoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubeimoside A is a natural triterpenoid saponin extracted from the tubers of Bolbostemma paniculatum, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potent antitumor, anti-inflammatory, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tubeimoside A typically involves extraction from the tubers of Bolbostemma paniculatum using organic solvents such as ethanol. The process includes soaking the tubers in ethanol, followed by filtration, concentration, and purification steps to isolate the compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tubeimoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, affecting the compound’s solubility and bioavailability.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
Tubeimoside A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying triterpenoid saponins and their chemical transformations.
Biology: this compound is used to investigate cellular processes such as autophagy, apoptosis, and cell cycle regulation.
Medicine: The compound has shown promise in treating various cancers, including lung, breast, and gastric cancers, due to its ability to induce apoptosis and inhibit tumor growth
Mecanismo De Acción
Tubeimoside A exerts its effects through multiple mechanisms:
Induction of Apoptosis: It activates apoptotic pathways by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to programmed cell death.
Inhibition of Autophagy: The compound disrupts autophagic flux, causing the accumulation of dysfunctional organelles and promoting cell death.
Anti-inflammatory Effects: this compound inhibits inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antifungal Activity: It targets fungal cell walls, disrupting their integrity and leading to cell death.
Comparación Con Compuestos Similares
Tubeimoside I: Another triterpenoid saponin from Bolbostemma paniculatum with similar antitumor and antifungal properties.
Ginsenoside Rg3: A triterpenoid saponin from Panax ginseng known for its anticancer effects.
Saikosaponin D: A triterpenoid saponin from Bupleurum falcatum with anti-inflammatory and anticancer activities.
Uniqueness of Tubeimoside A: this compound stands out due to its potent dual action in inducing apoptosis and inhibiting autophagy, making it a promising candidate for cancer therapy. Its ability to target multiple pathways and its broad-spectrum antifungal activity further highlight its therapeutic potential .
Propiedades
Fórmula molecular |
C63H98O29 |
|---|---|
Peso molecular |
1319.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate |
InChI |
InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,58?,59-,60-,61+,62+,63-/m0/s1 |
Clave InChI |
KDLDEZGLVXPNOJ-GVCHXLJZSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)CC(CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


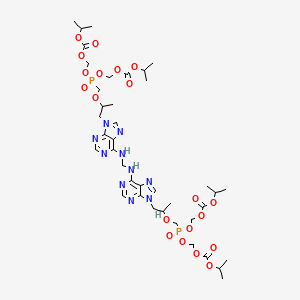
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
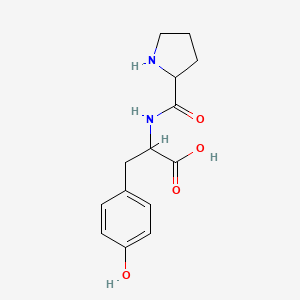
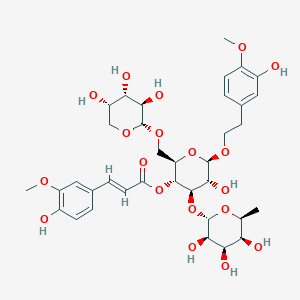
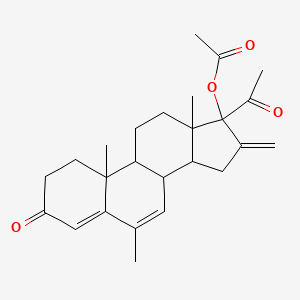
![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
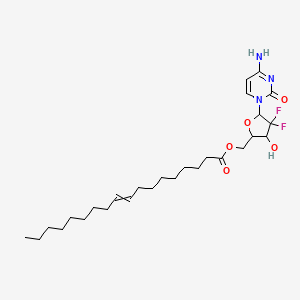
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
